4-(((5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)butanoic Acid
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Overview
Description
4-(((5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)butanoic Acid is a complex organic compound that features a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)butanoic Acid typically involves multi-step organic reactions. One common method includes the reaction of barbituric acid derivatives with appropriate aldehydes and amines under controlled conditions . The reaction conditions often involve the use of catalysts such as ceric ammonium nitrate (CAN) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(((5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)butanoic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(((5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)butanoic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(((5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)butanoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Saflufenacil: A pyrimidinedione herbicide with a similar core structure.
Flumioxazin: Another herbicide with structural similarities.
Flubendiamide: A compound used in agriculture with a related chemical framework.
Uniqueness
4-(((5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)butanoic Acid is unique due to its specific functional groups and potential applications in diverse fields. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H12ClN3O4 |
---|---|
Molecular Weight |
261.66 g/mol |
IUPAC Name |
4-[(5-chloro-2,4-dioxo-1H-pyrimidin-6-yl)methylamino]butanoic acid |
InChI |
InChI=1S/C9H12ClN3O4/c10-7-5(12-9(17)13-8(7)16)4-11-3-1-2-6(14)15/h11H,1-4H2,(H,14,15)(H2,12,13,16,17) |
InChI Key |
SBFOVBOPDHAAMI-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CNCC1=C(C(=O)NC(=O)N1)Cl |
Origin of Product |
United States |
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